molecular formula C20H12O5 B2363950 2-oxo-3-phenyl-2H-chromen-7-yl furan-2-carboxylate CAS No. 869080-23-9

2-oxo-3-phenyl-2H-chromen-7-yl furan-2-carboxylate

Cat. No.: B2363950
CAS No.: 869080-23-9
M. Wt: 332.311
InChI Key: QNRSCNLAOVVPTG-UHFFFAOYSA-N
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Description

2-oxo-3-phenyl-2H-chromen-7-yl furan-2-carboxylate is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are a group of naturally occurring and synthetic compounds known for their diverse biological activities, including antimicrobial, antioxidant, and anticancer properties . The structure of this compound features a chromen (coumarin) core with a phenyl group at the 3-position and a furan-2-carboxylate moiety at the 7-position.

Scientific Research Applications

2-oxo-3-phenyl-2H-chromen-7-yl furan-2-carboxylate has several scientific research applications:

Future Directions

The future directions for the study of “2-oxo-3-phenyl-2H-chromen-7-yl furan-2-carboxylate” could include further exploration of its synthesis, characterization, and potential applications, particularly in the field of medicinal chemistry given the diverse biological and pharmacological activities exhibited by coumarins .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-3-phenyl-2H-chromen-7-yl furan-2-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of environmentally friendly solvents and catalysts .

Chemical Reactions Analysis

Types of Reactions

2-oxo-3-phenyl-2H-chromen-7-yl furan-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.

    Substitution: Electrophilic substitution reactions can occur at the phenyl ring or the furan moiety.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of 2-oxo-3-phenyl-2H-chromen-7-yl furan-2-carboxylate involves its interaction with various molecular targets:

Properties

IUPAC Name

(2-oxo-3-phenylchromen-7-yl) furan-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12O5/c21-19-16(13-5-2-1-3-6-13)11-14-8-9-15(12-18(14)25-19)24-20(22)17-7-4-10-23-17/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNRSCNLAOVVPTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=C(C=C3)OC(=O)C4=CC=CO4)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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